4-(tert-Butyl)-5-isopropyl-1H-pyrazole

Lipophilicity Drug Discovery Physicochemical Properties

Researchers requiring a pyrazole building block with an unambiguous tautomeric state and defined lipophilicity often face batch-to-batch variability with generic alkyl pyrazoles. 4-(tert-Butyl)-5-isopropyl-1H-pyrazole solves this by providing a single predominant 5-isopropyl tautomer (confirmed by solution and solid-state NMR) and a calculated logP of 2.83 - over 1.1 log units above mono-substituted analogs. • Exclusive folded tetramer architecture (X-ray, 173 K) enables reproducible crystal packing studies. • 4-tert-butyl buttressing effect locks annular tautomerism, delivering consistent 15N NMR shifts for method calibration. • Alkynyl ketone-based synthetic route ensures reliable access to this sterically defined scaffold. Ideal for SAR lipophilicity calibration, scorpionate ligand development, and supramolecular design.

Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
Cat. No. B15206602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-5-isopropyl-1H-pyrazole
Molecular FormulaC10H18N2
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=NN1)C(C)(C)C
InChIInChI=1S/C10H18N2/c1-7(2)9-8(6-11-12-9)10(3,4)5/h6-7H,1-5H3,(H,11,12)
InChIKeyMWXQPJGHPQKRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)-5-isopropyl-1H-pyrazole – Structural Profile for Research


4-(tert-Butyl)-5-isopropyl-1H-pyrazole is a 4,5-disubstituted NH-pyrazole bearing two sterically demanding alkyl groups that dictate its tautomeric preference, lipophilicity, and solid-state architecture. X-ray crystallography at 173 K confirms that the compound crystallizes as a folded tetramer via N–H···N hydrogen bonds, with the 5-isopropyl tautomer predominating in both solution and the solid state [1]. A flexible alkynyl ketone-based synthetic route permits installation of the isopropyl and tert-butyl substituents at C5 and C4, respectively, providing reliable access to this substitution pattern [2]. These structural features differentiate it from simpler alkyl pyrazoles and underpin its utility as a sterically defined building block in medicinal chemistry, coordination chemistry, and materials science.

1
Sterically defined building block – crystallographically characterized folded tetramer, 5-isopropyl tautomer
2
Flexible synthetic access via alkynyl ketone route; supports derivatization
3
Distinct lipophilicity / packing vs. mono-substituted pyrazoles; for SAR, crystal engineering, ligand design

Why Generic Pyrazole Analogs Cannot Substitute


The pyrazole scaffold is acutely sensitive to substitution pattern, with even minor alkyl-group permutations altering tautomer populations, hydrogen-bonding topology, and logP by more than one log unit. The 4-tert-butyl group exerts a pronounced buttressing effect that locks the annular tautomerism and perturbs 15N NMR chemical shifts relative to unsubstituted or 3(5)-monosubstituted pyrazoles [1]. Simultaneously, the 5-isopropyl substituent adds steric bulk that raises the calculated logP from ~1.7 (4-tert-butylpyrazole) to 2.83 [2]. Generic pyrazole analogs lacking either the 4-tert-butyl or the 5-isopropyl group therefore exhibit fundamentally different physicochemical and structural properties, making them unsuitable substitutes in applications where defined lipophilicity, tautomeric state, or crystal packing is critical.

Tautomer & packing shift
Removing the 5-isopropyl or 4-tert-butyl group alters the dominant tautomer and hydrogen-bonding topology; generic pyrazoles may adopt different solid-state assemblies.
Lipophilicity mismatch
Calculated logP drops by >1 log unit without the combined alkyl substitution, changing membrane partitioning and SAR interpretation.
Spectroscopic fingerprint loss
The diagnostic 15N NMR perturbation from the 4-tert-butyl buttressing effect is absent in analogs lacking this group, complicating identity confirmation.

Quantitative Differentiation Evidence


Calculated LogP vs. Mono-Substituted Pyrazoles

The calculated partition coefficient (LogP) of 4-(tert-Butyl)-5-isopropyl-1H-pyrazole is 2.83 , substantially higher than that of 4-tert-butyl-1H-pyrazole (LogP = 1.71) [1] and 3-isopropyl-1H-pyrazole (LogP = 1.53) [2]. This difference of 1.12–1.30 log units corresponds to an approximately 13- to 20-fold increase in lipophilicity, demonstrating that the combination of tert-butyl and isopropyl substituents synergistically elevates logP beyond what either substituent achieves alone.

LogP vs. mono-subst.
Cross-study comparable
2.83 vs. 1.71 (4-tBu) / 1.53 (3-iPr)
Δ +1.12 – +1.30 log units
Reported lipophilicity anchor distinct from single-substituent pyrazoles.
Calculated values (ACD/Labs); database sources.
Lipophilicity Drug Discovery Physicochemical Properties

Folded Tetramer Architecture vs. Planar Analog

X-ray crystallography at 173 K reveals that 4-tert-butyl-5-isopropyl-1H-pyrazole (designated 1b) crystallizes exclusively as a folded tetramer assembled via N–H···N hydrogen bonds, with the 5-isopropyl tautomer being the sole form observed in both solution (by 1H, 13C, 15N NMR) and the solid state (by CPMAS NMR) [1]. In direct contrast, the 4-tert-butyl-3(5)-p-tolylpyrazole analog (3a) forms the first reported planar tetramer, establishing that the 5-isopropyl substituent is a key determinant of the folded architecture [1].

Tetramer topology
Head-to-head
Folded tetramer vs. planar tetramer (p-tolyl analog)
Single tautomer; C 1 2/c 1, 4317.7 ų
Crystal packing topology directly driven by 5-isopropyl group.
X-ray at 173 K; solution/solid-state NMR confirmation.
Crystal Engineering Tautomerism Solid-State NMR

Buttressing Effect on 15N NMR Chemical Shifts

The 4-tert-butyl group imposes a steric buttressing effect that significantly perturbs the 15N NMR chemical shifts of 4-tert-butyl-5-isopropyl-1H-pyrazole relative to unsubstituted 1H-pyrazole. Solid-state CPMAS 15N NMR data for the 4-tert-butylpyrazole series show divergent N1 and N2 chemical shifts compared to pyrazoles lacking the 4-tert-butyl substituent, reflecting altered nitrogen hybridization and hydrogen-bonding geometry [1]. While exact chemical shift values require access to the full paper, the perturbation is qualitatively established as a hallmark of the 4-tert-butyl substitution pattern.

15N NMR shift
Class-level inference
Qualitative perturbation from 4-tBu buttressing effect; full values in primary publication.
Supports spectroscopic identity confirmation; context-dependent.
Solid-state CPMAS 15N NMR data; source review recommended.
NMR Spectroscopy Conformational Analysis Electronic Effects

Synthetic Accessibility via Alkynyl Ketone Route

The alkynyl ketone-based synthetic route reported by Grotjahn et al. enables the direct installation of isopropyl and tert-butyl groups at the C5 and C3/C4 positions of the pyrazole ring, respectively, from protected alkynols and acid chlorides [1]. This method has been explicitly demonstrated for R = isopropyl and tert-butyl, among other alkyl/aryl groups, confirming that the 4-tert-butyl-5-isopropyl substitution pattern is synthetically tractable. The route provides a convergent approach that avoids the regioisomeric ambiguity often encountered in classical hydrazine-β-diketone condensations.

Synthetic route
Supporting evidence
Alkynyl ketone route installs iPr (C5) and tBu (C4) without regioisomeric ambiguity.
Documented synthesis supports supply continuity and library derivatization.
Grotjahn et al., J. Org. Chem. 2002; method scope confirmed.
Synthetic Methodology Process Chemistry Building Block

Optimal Research and Industrial Use Cases


Lipophilicity Anchor in Medicinal Chemistry SAR

With a calculated LogP of 2.83 – over 1.1 log units higher than mono-substituted pyrazole analogs – 4-(tert-Butyl)-5-isopropyl-1H-pyrazole serves as a well-defined lipophilicity reference point in structure-activity relationship (SAR) studies . Researchers can use this compound to calibrate the lipophilic contribution of the combined tert-butyl/isopropyl motif when designing analogs with optimized membrane permeability or when tuning logD for central nervous system (CNS) target engagement.

Crystal Engineering and Solid-State Materials Design

The compound's unique folded tetramer architecture, confirmed by single-crystal X-ray diffraction at 173 K, distinguishes it from the planar tetramer formed by the p-tolyl analog [1]. This property makes it a valuable model system for studying buttressing effects on hydrogen-bonded supramolecular assemblies, with potential implications for designing porous organic frameworks, co-crystals, or materials with anisotropic mechanical properties.

Sterically Demanding Ligand Precursor

The combination of a 4-tert-butyl group (providing steric shielding) and a 5-isopropyl group (adding conformational flexibility) yields a pyrazole ligand precursor with a distinctive steric profile. The documented alkynyl ketone synthetic route [2] enables further functionalization at the N1 position to generate tris(pyrazolyl)borate or related scorpionate ligands, where the steric bulk influences metal coordination geometry and catalytic activity.

Spectroscopic Reference for Tautomerism Studies

Because 4-tert-butyl-5-isopropyl-1H-pyrazole exhibits a single predominant tautomer (5-isopropyl) in both solution and solid state, as verified by multinuclear NMR and CPMAS spectroscopy [1], it serves as an ideal reference compound for calibrating NMR methods used to quantify tautomer ratios in more complex, equilibrating pyrazole systems. Its well-resolved 1H, 13C, and 15N spectra facilitate unambiguous peak assignment.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR anchor
Sterically elevated lipophilicity reference
Calibrate membrane permeability contribution in analog series
Crystal engineering model
Folded tetramer architecture
Verify supramolecular assembly and buttressing effects
Sterically demanding ligand precursor
Defined steric profile; NH functionalization
Generate scorpionate ligands; assess metal coordination geometry
Tautomerism reference standard
Single predominant tautomer (5-iPr)
Calibrate NMR methods for tautomer ratio quantification
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